molecular formula C7H8N2O B13434126 N-Nitroso-N-methylaniline-d5

N-Nitroso-N-methylaniline-d5

Cat. No.: B13434126
M. Wt: 141.18 g/mol
InChI Key: MAXCWSIJKVASQC-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso-N-methylaniline-d5 (CAS 1821341-18-7) is a deuterium-labeled stable isotope of N-Nitroso-N-methylaniline, serving as an essential internal standard in analytical chemistry. Its primary research value lies in the accurate detection and quantification of nitrosamine impurities in pharmaceutical products, such as active pharmaceutical ingredients (APIs) like Valsartan . This application is critical for compliance with stringent regulatory guidelines set by global health authorities, including the FDA and EMA, which mandate strict limits on genotoxic nitrosamine impurities to ensure drug safety . The compound is supplied with detailed characterization data and a Certificate of Analysis to support its use in analytical method development (AMD), method validation (AMV), and ongoing Quality Control (QC) procedures . By using this deuterated standard, researchers can achieve high accuracy and reliability in mass spectrometry-based methods, establishing detection limits and quantifying trace-level impurities during commercial production and Abbreviated New Drug Applications (ANDA) . The unlabelled parent compound, N-Nitroso-N-methylaniline, is also noted for its use in the preparation of resins . This product is intended for research purposes only and is strictly not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

141.18 g/mol

IUPAC Name

N-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)nitrous amide

InChI

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D

InChI Key

MAXCWSIJKVASQC-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C)N=O)[2H])[2H]

Canonical SMILES

CN(C1=CC=CC=C1)N=O

Origin of Product

United States

Synthesis and Comprehensive Isotopic Characterization of N Nitroso N Methylaniline D5

Advanced Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of N-Nitroso-N-methylaniline-d5 is typically a two-step process: first, the preparation of the deuterated precursor, N-methylaniline-d5, followed by its nitrosation. evitachem.com The key to the entire process is the efficient and specific incorporation of deuterium into the aromatic ring of the precursor.

Specific Isotopic Labeling Strategies for this compound

The primary strategy for synthesizing this compound involves the nitrosation of a pre-labeled precursor, N-methylaniline-d5. The deuterium atoms are incorporated onto the phenyl ring prior to the introduction of the nitroso group. This ensures that the labeling is specific to the desired positions and is not compromised by the nitrosation reaction conditions.

Common methods for the deuteration of the N-methylaniline precursor include:

Catalytic Hydrogen/Deuterium (H/D) Exchange: This method involves treating N-methylaniline with a deuterium source, most commonly deuterium oxide (D₂O), in the presence of a metal catalyst. nih.gov Catalysts such as Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are effective in facilitating the exchange of aromatic protons with deuterium at elevated temperatures (e.g., 80 °C). nih.gov This approach is advantageous for its use of readily available reagents.

Silver-Catalyzed Deuteration: A milder, regioselective method utilizes a silver catalyst, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), to promote deuteration. rsc.org The reaction proceeds in a suitable solvent with D₂O as the deuterium donor, achieving high levels of deuterium incorporation in the ortho- and para-positions of N-methyl aniline (B41778) derivatives. rsc.org

Once the N-methylaniline-d5 precursor is synthesized and purified, it undergoes nitrosation. This is typically achieved by reacting it with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite like n-butyl nitrite under controlled conditions. evitachem.comchemicalbook.com

Optimization of Reaction Conditions for High Deuterium Purity and Yield

Optimizing reaction conditions is crucial for maximizing both the chemical yield of the final product and its isotopic enrichment.

For the deuteration step , key parameters to optimize include the choice of catalyst, reaction temperature, and duration. For instance, in metal-catalyzed H/D exchange, the catalyst loading and reaction time must be carefully controlled to achieve maximum deuterium incorporation without promoting side reactions. Similarly, for silver-catalyzed methods, the solvent and temperature can be fine-tuned to enhance efficiency. rsc.org

For the subsequent nitrosation step , the reaction conditions are based on established methods for synthesizing non-labeled N-nitrosamines. The choice of nitrosating agent, solvent, temperature, and pH are critical. Using n-butyl nitrite in the presence of a mild acid catalyst at a controlled temperature can lead to high conversion and yield. chemicalbook.com Purification of the final product, typically by chromatography, is essential to remove any unreacted starting material and byproducts, ensuring high chemical purity.

ParameterCondition for Precursor Deuteration (Example)Purpose
Deuterium Source Deuterium Oxide (D₂O)Provides the deuterium atoms for H/D exchange. nih.govrsc.org
Catalyst Pt/C, Pd/C, or AgOTfFacilitates the breaking of C-H bonds and formation of C-D bonds. nih.govrsc.org
Temperature 80-90 °CProvides the necessary activation energy for the exchange reaction. nih.govrsc.org
Reaction Time 18-24 hoursEnsures the exchange reaction proceeds to completion for high isotopic purity. rsc.org

Rigorous Isotopic Purity and Positional Deuteration Assessment

To validate this compound as a reliable standard, it must undergo rigorous analytical testing to confirm its isotopic purity, the number of deuterium atoms incorporated, and their exact location on the molecule.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition and isotopic abundance of the labeled compound. chromatographyonline.com By providing a highly accurate mass measurement, HRMS can distinguish between ions of very similar mass. The measured monoisotopic mass of this compound (141.095046613 Da) can be compared against its calculated theoretical mass to confirm successful synthesis. nih.gov

Furthermore, the isotopic distribution pattern in the mass spectrum is analyzed to determine the degree of deuteration. A high isotopic purity is indicated by a dominant peak for the d5-species, with minimal contributions from d4, d3, or other incompletely labeled variants.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
N-Nitroso-N-methylanilineC₇H₈N₂O136.0637
This compoundC₇H₃D₅N₂O141.0950

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation

While mass spectrometry confirms if deuteration occurred, Nuclear Magnetic Resonance (NMR) spectroscopy confirms where it occurred. nih.gov A combination of proton (¹H), deuterium (²H), and carbon-13 (¹³C) NMR is used for unambiguous positional assignment.

¹H NMR: The spectrum of this compound is expected to show a signal for the N-methyl protons, but a significant reduction or complete absence of signals in the aromatic region (typically 7.0-7.5 ppm) compared to its non-deuterated analog. chemicalbook.com This absence is direct evidence of deuterium substitution on the phenyl ring.

²H NMR: This experiment directly detects the deuterium nuclei. A signal in the aromatic region of the ²H NMR spectrum provides conclusive proof of deuterium incorporation onto the phenyl ring. rsc.org

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium (C-D) exhibit characteristic multiplet splitting patterns due to one-bond C-D coupling. These signals are also often shifted slightly upfield compared to the corresponding C-H signals in the unlabeled compound.

NucleusExpected Observation for this compoundPurpose
¹H Absence of aromatic signals; presence of N-methyl signal.Confirms replacement of phenyl protons.
²H Presence of a signal in the aromatic region.Directly confirms the presence of deuterium on the ring.
¹³C Triplet splitting for aromatic C-D carbons; upfield shift.Confirms specific C-D bonds and provides further positional evidence.

Vibrational Spectroscopy (FTIR, Raman) for Deuterium Signature Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serve as complementary methods for confirming deuteration. The substitution of a lighter hydrogen atom with a heavier deuterium atom results in a predictable decrease in the vibrational frequency of the corresponding bond. libretexts.org

The most prominent indicator in the FTIR or Raman spectrum of this compound is the disappearance of the aromatic C-H stretching bands (typically found around 3000–3100 cm⁻¹) and the appearance of new, strong aromatic C-D stretching bands at a significantly lower frequency (around 2200–2300 cm⁻¹). nih.gov

Vibrational ModeTypical Frequency (Ar-H)Expected Frequency (Ar-D)
Stretching (ν) ~3000-3100 cm⁻¹~2200-2300 cm⁻¹
Out-of-Plane Bending (γ) ~690-900 cm⁻¹Lower frequency shift

Structural Elucidation Techniques for this compound

Following synthesis, rigorous structural elucidation is required to validate the identity and purity of the compound. This involves a combination of advanced spectroscopic and chromatographic methods.

Advanced Spectroscopic Methods for Structure Validation

Spectroscopy is fundamental to confirming the molecular structure and isotopic distribution of this compound.

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight and, by extension, the successful deuteration of the molecule. The calculated molecular weight for the d5 isotopologue is significantly different from the non-deuterated version (136.15 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a definitive confirmation of the elemental composition. lgcstandards.com For nitrosamine (B1359907) analysis, MS is often coupled with liquid or gas chromatography (LC-MS or GC-MS) for sensitive detection and quantification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of atoms within a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the phenyl ring protons would be absent, confirming their substitution with deuterium. The remaining signals, such as for the N-methyl group, would be present.

¹³C NMR: The carbon-13 NMR spectrum would show the expected number of carbon signals, with those in the deuterated phenyl ring showing coupling to deuterium.

Quantitative NMR (qNMR): This technique can be used to determine the purity of the compound with high precision by comparing the integral of a signal from the analyte to that of a certified reference standard. tcichemicals.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands for the N-N=O stretch of the nitroso group, the C-N bond, and the C-D bonds of the deuterated aromatic ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)nitrous amide lgcstandards.comnih.gov
CAS Number 1821341-18-7 lgcstandards.comlgcstandards.com
Molecular Formula C7D5H3N2O lgcstandards.comlgcstandards.com
Molecular Weight 141.182 g/mol lgcstandards.comlgcstandards.com
Accurate Mass 141.095 Da lgcstandards.com

Chromatographic Purity Assessment Post-Synthesis

Chromatographic techniques are employed to separate the final product from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most commonly cited method for determining the purity of this compound. nih.gov Commercial suppliers consistently report a purity of greater than 95% as measured by HPLC. evitachem.comlgcstandards.comlgcstandards.comadvatechgroup.com This technique separates compounds based on their differential interactions with a stationary phase, and a detector (often UV or MS) quantifies the relative amounts, providing a clear purity profile.

Gas Chromatography (GC): Coupled with mass spectrometry (GC-MS), this is another powerful technique for the analysis of volatile and semi-volatile compounds like nitrosamines. nih.gov It offers excellent separation efficiency and, with an MS detector, provides high sensitivity and specificity, making it suitable for trace-level impurity analysis.

The combination of these advanced analytical methods ensures that the synthesized this compound meets the high-purity standards required for its use as a reference material in regulated analytical testing. veeprho.com

N Nitroso N Methylaniline D5 in Advanced Analytical Methodologies

Pivotal Role as an Internal Standard in Quantitative Analysis

In the realm of quantitative analytical chemistry, the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known quantity to the sample before analysis. N-Nitroso-N-methylaniline-d5 serves as an excellent internal standard for the quantification of N-nitrosamines and other related compounds. adventchembio.com Its deuterated nature ensures that it behaves almost identically to its non-deuterated counterpart during sample preparation, extraction, and chromatographic analysis. adventchembio.com This co-elution and similar ionization behavior in mass spectrometry allow for the correction of variations in sample handling and instrumental response, leading to enhanced precision and accuracy in the final measurement. adventchembio.com

Application in Isotope Dilution Mass Spectrometry (IDMS) for Trace Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification of analytes, especially at trace levels. nih.gov The method involves the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (the non-deuterated N-Nitroso-N-methylaniline). nih.gov The key principle of IDMS lies in the measurement of the altered isotopic ratio of the analyte after it has been mixed and equilibrated with the isotopic standard. nih.govepa.gov

Because the mass spectrometer can differentiate between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio, the change in this ratio is directly proportional to the amount of the native analyte in the sample. nih.gov This technique effectively minimizes the impact of matrix effects and variations in instrument response, as both the analyte and the internal standard are affected similarly. The use of this compound in IDMS is particularly advantageous for the trace analysis of nitrosamine (B1359907) impurities in various matrices, including pharmaceuticals, food, and environmental samples, where regulatory limits are often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. adventchembio.com

Development of Calibration Curves and Limit of Detection/Quantification Methodologies

The establishment of a reliable calibration curve is fundamental to any quantitative analytical method. sepscience.com In methods utilizing this compound as an internal standard, calibration curves are typically generated by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte in a series of calibration standards. mdpi.com This ratio-based calibration approach helps to compensate for any variability in the analytical process, resulting in a more robust and linear relationship between the response and concentration. mdpi.com

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. sepscience.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net The determination of LOD and LOQ in methods employing this compound often involves the analysis of samples with progressively lower concentrations of the target analyte. lcms.cz The signal-to-noise ratio (S/N) is a common criterion, with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. mdpi.comresearchgate.net The use of a deuterated internal standard like this compound can contribute to achieving lower LODs and LOQs by reducing the background noise and enhancing the signal specificity. lcms.cz

Parameter Description Typical Approach with this compound
Calibration Curve A graphical representation of the relationship between the concentration of an analyte and the analytical signal.Plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration. mdpi.com
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from the background noise.Determined by analyzing low-concentration standards and establishing a signal-to-noise ratio of approximately 3. mdpi.comresearchgate.net
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.Determined by analyzing low-concentration standards and establishing a signal-to-noise ratio of approximately 10. mdpi.comresearchgate.net

Development and Validation of Robust Analytical Protocols

The development of robust and reliable analytical protocols is essential for ensuring the quality and consistency of analytical data. This compound plays a significant role in the development and validation of such protocols, particularly for the analysis of nitrosamines in complex matrices. veeprho.comaquigenbio.com

Sample Preparation Strategies for Diverse Matrices Utilizing this compound

The choice of sample preparation technique is critical for the successful analysis of trace-level contaminants in diverse and complex matrices such as food, pharmaceuticals, and environmental samples. ijpsjournal.comeurachem.org this compound is often introduced into the sample at the beginning of the sample preparation process to account for any losses that may occur during extraction, cleanup, and concentration steps. adventchembio.com

Common sample preparation strategies include:

Solid-Phase Extraction (SPE): This technique is widely used to isolate and concentrate nitrosamines from liquid samples like water or dissolved solids. nih.govmdpi.com The sample, spiked with this compound, is passed through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent.

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases. It can be employed for the extraction of nitrosamines from aqueous samples into an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis in food, has been adapted for the extraction of nitrosamines. eurachem.org It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.

The presence of this compound throughout these procedures allows for the accurate calculation of recovery rates, ensuring the reliability of the final quantitative results. eurachem.org

Chromatographic Separation Techniques (GC, LC) Coupled with Mass Spectrometry

Chromatography is the cornerstone of modern analytical separation science. For the analysis of nitrosamines, both Gas Chromatography (GC) and Liquid Chromatography (LC) are commonly employed, almost always coupled with a mass spectrometry (MS) detector for sensitive and selective detection. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable nitrosamines. ijpsjournal.comnih.gov When coupled with MS, it provides excellent separation and identification capabilities. This compound, being volatile, can be effectively analyzed alongside its non-deuterated counterpart using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique that can be applied to a wider range of nitrosamines, including those that are less volatile or thermally labile. ijpsjournal.comresearchgate.net The use of techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of the analytes before they enter the mass spectrometer. ijpsjournal.com this compound is frequently used as an internal standard in LC-MS methods for the quantification of nitrosamines in various pharmaceutical and food matrices. eurachem.orgthermofisher.com

The coupling of these chromatographic techniques with tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the analytes and the internal standard. scholaris.ca

Technique Applicability for Nitrosamine Analysis Role of this compound
GC-MS Suitable for volatile and thermally stable nitrosamines. ijpsjournal.comnih.govServes as an internal standard to correct for variations in injection volume and instrument response.
LC-MS Versatile for a broad range of nitrosamines, including non-volatile and thermally unstable compounds. ijpsjournal.comActs as an internal standard to compensate for matrix effects and variations in ionization efficiency. thermofisher.com

Interlaboratory Comparability and Harmonization of Methods Utilizing this compound

Ensuring the comparability and harmonization of analytical methods across different laboratories is a significant challenge in analytical chemistry. The use of a common, well-characterized internal standard like this compound can greatly contribute to achieving this goal. When different laboratories analyzing the same samples use the same internal standard and a harmonized analytical protocol, the variability in results due to differences in instrumentation, reagents, and operator technique can be significantly reduced. qascf.com

Regulatory bodies and scientific organizations often promote the use of standardized methods and reference materials to ensure data quality and consistency. The availability of high-purity this compound as a certified reference material provides a common point of reference for laboratories worldwide. veeprho.comaquigenbio.com This facilitates the validation of analytical methods and allows for meaningful comparisons of data generated in different locations, which is crucial for regulatory compliance, scientific research, and global trade. pmda.go.jp

Mechanistic and Kinetic Investigations Employing N Nitroso N Methylaniline D5

Probing Reaction Mechanisms Through Primary Deuterium (B1214612) Isotope Effects

The primary deuterium kinetic isotope effect (KIE) is a fundamental concept in physical organic chemistry. It is observed when a C-H bond is broken in the rate-determining step of a reaction. Replacing hydrogen with deuterium, which is twice as heavy, leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, resulting in a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated one (kD), provides insight into the nature of the bond-breaking process.

The presence and magnitude of a primary deuterium isotope effect are strong indicators that the cleavage of a C-H (or C-D) bond is the rate-limiting step of a reaction. For instance, in the rhodium-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols, a kinetic isotope effect (kH/kD) of 4.1 was observed when using N-Nitroso-N-methylaniline-d5. frontiersin.orgfrontiersin.org This significant isotope effect strongly suggests that the ortho-C-H bond activation is the rate-determining step in this transformation. frontiersin.orgfrontiersin.org

Similarly, studies on the enzymatic demethylation of N-nitrosodimethylamine, a related compound, have shown that the cleavage of the C-H bond is the rate-determining step in its metabolic oxidation. nih.gov This principle is broadly applicable to various reactions involving N-nitrosamines, where the C-H bond alpha to the nitroso group is often the site of initial enzymatic attack. nih.gov The reduction in carcinogenic potency of some deuterated nitrosamines further supports the idea that this initial oxidation is a critical, rate-limiting activation step. nih.gov

The magnitude of the KIE can also provide information about the structure of the transition state. A higher KIE value generally indicates a more symmetrical transition state where the hydrogen is equally bonded to the carbon and the abstracting species. Conversely, a lower KIE suggests a more reactant-like or product-like transition state.

In the context of the Fischer-Hepp rearrangement of N-nitrosoanilines, a kinetic isotope effect of kH/kD = 2.4 was observed when the hydrogen at the 4-position of the aromatic ring was replaced by deuterium. sci-hub.se This indicates that the transfer of a proton from the Wheland intermediate to the solvent is at least partially rate-limiting, a scenario not commonly encountered in electrophilic aromatic substitutions. sci-hub.se This finding helps to refine the understanding of the transition state for this particular rearrangement.

Studies on Degradation Pathways in Controlled Environments

Understanding the degradation of N-nitrosamines is crucial for environmental and health reasons. Deuterated analogs like this compound are instrumental in these studies, allowing for a more precise analysis of degradation products and pathways.

The photolysis of N-nitrosamines is a complex process that can proceed through multiple pathways. acs.org The use of deuterated compounds helps in tracking the fate of different parts of the molecule. For N-nitroso-N-methylaniline, photolysis can lead to the formation of ring-nitrated products and the corresponding nitramine. nih.gov The presence of deuterium on the phenyl ring of this compound would allow for unambiguous identification of the aromatic fragments in the degradation products through mass spectrometry. The quantum yield of nitrosamine (B1359907) decomposition during photolysis is known to be influenced by factors such as pH. acs.orgnih.gov For instance, the decomposition quantum yield of N-nitrosodimethylamine (NDMA) is relatively constant between pH 2 and 8 but decreases significantly at higher pH values. acs.orgnih.gov

Photolysis of N-nitrosodimethylamine (NDMA)
pH RangeQuantum Yield (Φ)
2-8~0.3
>8<0.1

This table illustrates the effect of pH on the quantum yield of NDMA photolysis, a process that can be further investigated using deuterated analogs to trace reaction pathways.

In vivo studies with N-nitrosodimethylamine and its deuterated analog have shown differences in their elimination rates and bioavailability, highlighting the impact of isotopic substitution on metabolic pathways which can include hydrolytic processes. nih.gov

This compound as a Mechanistic Probe for Electrophilic and Nucleophilic Reactions

N-Nitroso-N-methylaniline and its deuterated counterpart can participate in a variety of reactions, acting as either an electrophile or a nucleophile depending on the reaction conditions. The nitroso group can be attacked by nucleophiles, while the aromatic ring can undergo electrophilic substitution.

In acid-catalyzed rearrangements, N-methyl-N-nitroanilines are believed to first be protonated, with theoretical calculations suggesting protonation on the nitrogen atom of the aniline (B41778) moiety is a key step. researchgate.net This is followed by a series of steps that can involve radical intermediates. researchgate.net The use of this compound in such reactions would allow for the investigation of any kinetic isotope effects on the aromatic ring, providing evidence for or against the involvement of the ring in the rate-determining step of these rearrangements.

Furthermore, in reactions where N-nitrosoanilines act as electrophiles, such as in the oxidative coupling with allyl alcohols, the deuteration of the aniline ring provides a clear way to study the mechanism of C-H activation. frontiersin.orgfrontiersin.org The observed KIE of 4.1 confirms that the cleavage of the C-D bond is a critical part of the reaction's slowest step. frontiersin.orgfrontiersin.org

Biotransformation and Metabolic Fate Studies of N Nitroso N Methylaniline Using Deuterated Analogue

In Vitro Metabolic Pathway Elucidation Using N-Nitroso-N-methylaniline-d5

In vitro studies using subcellular fractions, such as liver microsomes and S-9 fractions, as well as isolated hepatocytes, are instrumental in identifying the primary metabolic pathways of xenobiotics. The use of this compound in these systems offers significant advantages in metabolite identification and pathway elucidation.

The primary metabolic routes for N-Nitroso-N-methylaniline, and by extension its deuterated analogue, are mediated by cytochrome P450 (CYP) enzymes and involve two main competing pathways: α-C-hydroxylation (demethylation) and denitrosation. nih.govnih.gov The stable isotope label in this compound is crucial for distinguishing drug-related material from endogenous background components in complex biological matrices, a common challenge in metabolite analysis.

The α-C-hydroxylation pathway leads to the formation of an unstable intermediate, which then decomposes to yield formaldehyde (B43269) and a benzenediazonium (B1195382) ion. nih.govnih.gov The latter can subsequently lead to the formation of phenol (B47542). nih.govnih.gov The denitrosation pathway, on the other hand, results in the formation of N-methylaniline (MA) and a nitrosating species. nih.gov N-methylaniline can be further metabolized to aniline (B41778). nih.govnih.gov

The use of this compound allows for the confident identification of these metabolites using mass spectrometry. The deuterated phenyl ring results in a characteristic mass shift of +5 Da in the metabolites containing this moiety (e.g., N-methylaniline-d5, aniline-d5 (B30001), and phenol-d5), enabling their unambiguous detection and differentiation from their non-deuterated counterparts.

Studies with rat liver preparations have demonstrated the formation of these key metabolites. For instance, research using rat liver S-9 fractions has identified aniline and N-methylaniline as metabolic products. nih.gov Furthermore, studies with purified cytochrome P450 enzymes have confirmed the production of aniline, p-aminophenol, and phenol from NMA. nih.gov The application of this compound in such experiments would facilitate the precise quantification of these d5-labeled metabolites.

Table 1: Key Metabolites of N-Nitroso-N-methylaniline Identified in In Vitro Systems

MetaboliteMetabolic PathwayAnalytical Advantage of Deuteration
Formaldehydeα-C-HydroxylationNot directly labeled
Phenol-d5α-C-HydroxylationMass shift of +5 Da
N-methylaniline-d5DenitrosationMass shift of +5 Da
Aniline-d5Further metabolism of N-methylanilineMass shift of +5 Da
p-Aminophenol-d5Further metabolism of AnilineMass shift of +5 Da

The metabolism of N-Nitroso-N-methylaniline is primarily catalyzed by cytochrome P450 enzymes, with specific isoforms playing distinct roles. Studies have shown that CYP2B1 and CYP2B2, inducible by phenobarbital, are involved in the metabolism of NMA. nih.gov Notably, CYP2B1 has been found to catalyze both α-C-hydroxylation and denitrosation, while CYP2B2 appears to only catalyze denitrosation. nih.gov The use of this compound can be instrumental in studying the kinetic isotope effect (KIE), which provides insights into the rate-limiting steps of these enzymatic reactions.

A deuterium (B1214612) KIE is observed when a C-H bond cleavage is the rate-determining step of a reaction. The substitution of hydrogen with deuterium results in a stronger C-D bond, which can lead to a slower reaction rate. For the α-C-hydroxylation of N-Nitroso-N-methylaniline, which involves the breaking of a C-H bond on the methyl group, deuteration at this position would be expected to show a significant KIE. While this compound is deuterated on the phenyl ring, studying its metabolism alongside an analogue deuterated on the methyl group (N-Nitroso-N-methyl-d3-aniline) would allow for a detailed investigation of the KIE for both aromatic hydroxylation and demethylation pathways.

Research on the related compound N-nitrosodimethylamine (NDMA) has shown a deuterium isotope effect on its metabolism in vivo. mdpi.com This suggests that similar effects are plausible for N-Nitroso-N-methylaniline. The magnitude of the KIE can provide valuable information about the transition state of the enzymatic reaction and help to further delineate the metabolic mechanism.

Table 2: Cytochrome P450 Isozymes Involved in N-Nitroso-N-methylaniline Metabolism

EnzymeInducerMetabolic Pathway Catalyzed
CYP2B1Phenobarbitalα-C-Hydroxylation and Denitrosation nih.gov
CYP2B2PhenobarbitalDenitrosation nih.gov
Pyrazole-inducible CYPsPyrazolePrimarily denitrosation leading to N-methylaniline and aniline nih.gov

Role of this compound in Investigating Phase I and Phase II Metabolism

This compound is a critical tool for investigating both Phase I and Phase II metabolic transformations.

Phase I Metabolism: As detailed above, the primary Phase I reactions for N-Nitroso-N-methylaniline are oxidation reactions (α-C-hydroxylation and denitrosation) catalyzed by cytochrome P450 enzymes. nih.govnih.gov The deuterated label in this compound allows for precise tracing of the metabolic fate through these oxidative pathways, enabling accurate quantification of the resulting d5-labeled metabolites such as phenol-d5, N-methylaniline-d5, and aniline-d5. Studies have shown that the α-hydroxylation pathway accounts for a significant portion of NMA metabolism, with estimates of around 19% in rat liver homogenates and 23% in isolated rat hepatocytes. nih.govnih.gov

Phase II Metabolism: Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion. For example, the hydroxylated metabolite, phenol-d5, can be conjugated with glucuronic acid to form phenol-d5-glucuronide. While specific data on the glucuronidation of N-Nitroso-N-methylaniline metabolites is not extensively detailed in the provided search results, it is a common metabolic pathway for phenolic compounds. nih.gov The use of this compound would be invaluable in identifying and quantifying such Phase II conjugates, as the +5 Da mass shift would be retained in the conjugated metabolite, allowing for its detection and characterization by mass spectrometry. Studies on other nitrosamines have identified glucuronide conjugates of their hydroxylated metabolites in urine, indicating this is a relevant excretion pathway. nih.gov

Distribution and Excretion Dynamics in Model Biological Systems Using Deuterated Labels

Following administration, the concentration of this compound and its d5-labeled metabolites can be measured in various tissues and biological fluids (e.g., blood, liver, kidneys, and urine) over time. This provides a detailed picture of where the compound distributes in the body and how it is eliminated.

Studies on the non-deuterated N-Nitroso-N-methylaniline have indicated that a significant portion of the administered dose is excreted in the urine. unito.it In one study, it was estimated that about 33% of an administered dose of 15N-labeled N-nitroso-N-methylaniline is denitrosated in vivo, with the resulting nitrate (B79036) and nitrite (B80452) being excreted in the urine. nih.gov By using this compound, researchers can accurately quantify the urinary excretion of both the parent compound and its d5-labeled metabolites, providing a complete mass balance and a clear understanding of the major elimination pathways. The stable isotope label ensures that the measurements are specific and not confounded by other substances in the urine.

Environmental Fate and Degradation Studies of N Nitroso N Methylaniline D5

Assessment of Environmental Persistence and Mobility in Various Compartaments

The environmental distribution of a chemical is governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air. For N-Nitroso-N-methylaniline, and by extension its deuterated form, these properties suggest a moderate degree of mobility and persistence in certain environmental compartments.

The mobility of N-Nitroso-N-methylaniline in soil and its tendency to adsorb to sediment are predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). An estimated Koc value of 154 suggests that N-Nitroso-N-methylaniline is expected to have moderately high mobility in soil. nih.govguidechem.com This indicates a potential for leaching into groundwater. However, for the related compound N-nitrosodiphenylamine, Koc values are estimated to be much higher (830 to 1,830), indicating low mobility. cdc.govcdc.gov

Volatilization from moist soil surfaces may be an important environmental fate process, driven by an estimated Henry's Law constant of 4.83 x 10⁻⁶ atm-cu m/mole. nih.govguidechem.com Conversely, volatilization from dry soil surfaces is not expected to be significant based on its estimated vapor pressure. nih.gov

Table 1: Estimated Physicochemical Properties and Mobility of N-Nitroso-N-methylaniline

PropertyEstimated ValueImplication for Environmental FateSource
Log Kow 1.49Indicates some potential for bioaccumulation. guidechem.com
Koc 154Moderately high mobility in soil. nih.govguidechem.com
Henry's Law Constant 4.83 x 10⁻⁶ atm-m³/molPotential for volatilization from moist soil and water. nih.govguidechem.com
Vapor Pressure 0.154 mm Hg at 25°CExpected to exist predominantly in the vapor phase in the atmosphere. nih.gov

This data is for the non-deuterated N-Nitroso-N-methylaniline and serves as a proxy for N-Nitroso-N-methylaniline-d5.

In aquatic environments, N-Nitroso-N-methylaniline is not expected to adsorb significantly to suspended solids and sediment due to its relatively low Koc value. guidechem.com Its estimated Henry's Law constant suggests that volatilization from water surfaces is a potential transport mechanism, with estimated volatilization half-lives of 9 and 69 days for a model river and lake, respectively. guidechem.com

The bioconcentration of N-Nitroso-N-methylaniline in aquatic organisms is predicted to be low, based on an estimated bioconcentration factor (BCF) of 8. guidechem.com The compound is soluble in water, which facilitates its transport within aquatic systems. nih.gov

Advanced Methodologies for Tracing this compound in Environmental Samples

The detection and quantification of nitrosamines in environmental samples at trace levels necessitate highly sensitive and specific analytical methods. europa.eu Given that this compound is itself used as an internal standard, its tracing in the environment would employ similar advanced techniques.

Passive sampling is a valuable tool for obtaining time-weighted average concentrations of pollutants in water and air, providing a more representative picture of contamination levels over time compared to grab samples. While specific passive samplers for this compound have not been documented, the principles have been established for other nitrosamines like N-nitrosodimethylamine (NDMA). These samplers typically use a sorbent material to accumulate the target analyte. The validation of such samplers would involve calibration to determine the sampling rate and ensuring that the uptake is linear over the deployment period.

Isotope ratio mass spectrometry (IRMS) is a powerful technique for source apportionment of environmental contaminants. By measuring the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a contaminant and its potential sources, it is possible to trace its origins and pathways in the environment. While specific applications of IRMS for this compound source apportionment are not described in the available literature, the methodology is well-established for other pollutants. The distinct isotopic signature of the deuterated compound would make it an ideal tracer in controlled environmental studies.

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The persistence of N-Nitroso-N-methylaniline in the environment is determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation:

Photolysis: N-Nitroso-N-methylaniline is susceptible to degradation by sunlight. epa.gov Its UV spectrum shows maximum absorption at 270 nm with adsorption up to 350 nm, suggesting that it can undergo direct photolysis in the environment. nih.govguidechem.com Photolysis in various solvents can lead to the formation of ring-nitrated products and the corresponding nitramine. nih.govacs.org In acidic conditions, photolysis can be facile, while in some cases, the compound has shown stability to photolysis in methanolic hydrochloric acid. cdnsciencepub.com

Atmospheric Degradation: In the atmosphere, vapor-phase N-Nitroso-N-methylaniline is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 1.2 days. nih.govguidechem.com

Hydrolysis: N-Nitroso-N-methylaniline is expected to undergo hydrolysis in the environment due to the presence of hydrolyzable functional groups. nih.govguidechem.com

Biotic Degradation:

Information on the biodegradation of N-Nitroso-N-methylaniline is limited. nih.govguidechem.com However, studies on other nitrosamines have shown that biodegradation can be a significant removal process in soil and water. For instance, N-nitrosodiphenylamine has been shown to be degradable by microorganisms, with more rapid degradation in soils amended to increase microbial activity. cdc.gov It is plausible that similar microbial degradation pathways could exist for N-Nitroso-N-methylaniline. The metabolism in rats involves the formation of a benzenediazonium (B1195382) ion, which can form unstable adducts with DNA. echemi.comnih.gov

Table 2: Summary of Degradation Pathways for N-Nitroso-N-methylaniline

Degradation PathwayDescriptionEnvironmental CompartmentSource
Atmospheric Photolysis Direct degradation by sunlight.Atmosphere nih.govguidechem.com
Reaction with Hydroxyl Radicals Degradation in the vapor phase with an estimated half-life of 1.2 days.Atmosphere nih.govguidechem.com
Solution Photolysis Can lead to nitrated products and nitramines.Aquatic Systems nih.govacs.org
Hydrolysis Expected to occur due to hydrolyzable functional groups.Water, Soil nih.govguidechem.com
Biodegradation Data is limited, but likely to occur based on related compounds.Soil, Water nih.govguidechem.comcdc.gov

This data is for the non-deuterated N-Nitroso-N-methylaniline and serves as a proxy for this compound.

Microbial Degradation Kinetics and Metabolite Identification Using Deuterated Analogues

Limited information is available in scientific literature regarding the microbial degradation of N-Nitroso-N-methylaniline. However, general principles of nitrosamine (B1359907) biodegradation and mammalian metabolism studies of NMA can provide insights into its potential environmental fate.

While specific kinetic data for the microbial degradation of NMA is scarce, studies on other nitrosamines, such as diphenylnitrosamine and dimethylnitrosamine, have shown that various bacteria common in the gastrointestinal tract can degrade these compounds. The primary degradation route appears to be the conversion to the parent amine and a nitrite (B80452) ion nih.gov. In the context of NMA, this would suggest a potential breakdown to N-methylaniline and nitrite.

Mammalian metabolism studies of NMA have identified several metabolites that could be analogous to those formed during microbial degradation. The primary metabolic pathway for NMA involves enzymatic α-hydroxylation by cytochrome P450, leading to the formation of an unstable intermediate that decomposes to the benzenediazonium ion (BDI) nih.govnih.gov. This reactive intermediate is known to form adducts with cellular components. Another identified metabolite in rat urine is hippuric acid, which accounted for a significant portion of the radioactivity from labeled NMA nih.gov.

The use of deuterated analogues like this compound in such studies can be instrumental in determining the reaction kinetics and confirming metabolic pathways. The heavier isotopes can lead to a kinetic isotope effect, where the rate of a reaction is slowed if the bond to the heavier isotope is broken in the rate-determining step. This can help to pinpoint the mechanism of degradation.

Table 1: Potential Microbial Degradation Metabolites of N-Nitroso-N-methylaniline

Precursor CompoundPotential MetabolitePotential Degradation Pathway
N-Nitroso-N-methylanilineN-methylanilineDenitrosation
N-Nitroso-N-methylanilineBenzenediazonium ionα-Hydroxylation
N-Nitroso-N-methylanilineHippuric acidFurther metabolism

This table is based on potential pathways inferred from general nitrosamine degradation and mammalian metabolism studies, as direct microbial degradation data is limited.

Photochemical Transformation Pathways and Quantum Yield Determinations

The photochemical degradation of nitrosamines is a significant environmental removal process, particularly in sunlit surface waters acs.org. While N-Nitroso-N-methylaniline is reported to be relatively stable to photolysis in methanolic hydrochloric acid cdnsciencepub.com, its degradation under other environmental conditions has been observed.

Photolysis of N-Nitroso-N-methylaniline in various solvents in the presence of air has been shown to produce ring-nitrated products alongside the corresponding nitramine (N-methyl-N-nitroaniline) acs.orgnih.gov. The nitrated species are believed to be formed from the subsequent photolysis of the initial nitramine product acs.orgnih.gov. The primary photochemical process for nitrosamines involves the homolytic cleavage of the N-N bond acs.org.

Table 2: Photochemical Transformation Products of N-Nitroso-N-methylaniline

Precursor CompoundTransformation ProductConditions
N-Nitroso-N-methylanilineRing-nitrated productsPhotolysis in various solvents with air acs.orgnih.gov
N-Nitroso-N-methylanilineN-methyl-N-nitroaniline (Nitramine)Photolysis in various solvents with air acs.orgnih.gov
N-Nitroso-N-methylanilinep-Nitroso-methylanilinePhotolysis in methanolic hydrochloric acid (minor product) cdnsciencepub.com

Computational Chemistry and Theoretical Modeling of N Nitroso N Methylaniline D5

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For N-Nitroso-N-methylaniline-d5, these methods can elucidate the distribution of electrons, the stability of different conformations, and the energy barriers for chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. nih.govfrontiersin.org DFT calculations are employed to determine the equilibrium geometry of the molecule—the precise arrangement of atoms that corresponds to the lowest energy state.

For N-Nitroso-N-methylaniline, the key structural feature is the planarity of the Cα-N-N=O group, which arises from the delocalization of the nitrogen lone pair electrons across the N-N bond, imparting partial double bond character. nih.gov This leads to a significant rotational barrier around the N-N bond. nih.gov DFT calculations can precisely model the bond lengths and angles of the lowest energy conformer. The introduction of deuterium (B1214612) in the phenyl ring is predicted to have a negligible effect on the equilibrium bond lengths and angles, as these are primarily determined by electronic structure, which is unchanged by isotopic substitution. However, the mass difference is critical for vibrational frequencies.

Vibrational frequency calculations using DFT can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is dependent on the bond strengths and the masses of the atoms involved. The substitution of hydrogen (≈1 amu) with deuterium (≈2 amu) on the phenyl ring leads to a predictable decrease in the frequencies of vibrational modes involving the C-D bonds compared to the C-H bonds of the unlabeled compound. Modes such as C-D stretching, and in-plane and out-of-plane bending vibrations are most significantly affected.

For instance, aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of an IR spectrum. Due to the increased mass, the corresponding C-D stretching vibrations in this compound are predicted to shift to a lower frequency, approximately in the 2250-2100 cm⁻¹ range. DFT calculations can provide a detailed list of these shifted frequencies, aiding in the interpretation of experimental IR spectra. dtic.mildiva-portal.org

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Note: This table is illustrative, based on typical values for N-nitroso compounds and the expected minimal impact of phenyl ring deuteration on core geometry.)

ParameterPredicted Value
N-N Bond Length1.34 Å
N=O Bond Length1.24 Å
C-N (aniline) Bond Length1.43 Å
C-N-N Bond Angle118°
N-N=O Bond Angle114°
Dihedral Angle (C-C-N-N)~180° (for planarity)

Table 2: Comparison of Calculated Key Vibrational Frequencies (cm⁻¹) for N-Nitroso-N-methylaniline and its d5-Isotopomer using DFT (Note: This table presents a hypothetical comparison to illustrate the expected isotopic shifts. Actual values would require specific calculations.)

Vibrational ModeN-Nitroso-N-methylaniline (Calculated)This compound (Predicted)
Aromatic C-H Stretch~3050N/A
Aromatic C-D StretchN/A~2250
N-N Stretch~1050~1048
N=O Stretch~1450~1450
Phenyl Ring Breathing~1000~970

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, offer higher levels of theory than DFT and can be used for more accurate predictions, especially for electronic properties and reaction barriers. sapub.org These methods are crucial for predicting kinetic isotope effects (KIEs).

A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For this compound, a deuterium KIE would be observed in reactions involving the cleavage of a C-D bond on the phenyl ring. The vibrational energy of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving its cleavage are typically slower. This is known as a primary KIE.

Ab initio calculations can predict the magnitude of the KIE by computing the transition state structure and the vibrational frequencies for both the deuterated and non-deuterated reactants and transition states. The difference in zero-point vibrational energies (ZPVE) between the isotopic reactants and transition states is the primary determinant of the KIE. While metabolic activation of N-nitrosamines often occurs at the alpha-carbon adjacent to the nitroso group, reactions involving the aromatic ring (e.g., electrophilic substitution) would exhibit a significant KIE upon deuteration. nih.gov

Molecular Dynamics Simulations for Solvent Interactions and Conformational Analysis

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding solvent molecules and their conformational flexibility.

MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, MD simulations can trace the trajectory of each atom over time, providing a detailed picture of the molecule's dynamics.

For this compound, MD simulations can be used to explore its conformational landscape. A key dynamic feature of N-nitroso compounds is the restricted rotation around the N-N bond, which leads to the existence of syn and anti conformers. nih.gov MD simulations can determine the relative populations of these conformers and the energy barrier to their interconversion. Furthermore, the rotation of the phenyl group relative to the plane of the nitrosoamine moiety can be investigated.

Solvent interactions play a critical role in molecular conformation and reactivity. MD simulations explicitly model solvent molecules (e.g., water, methanol), allowing for the study of hydrogen bonding and other intermolecular forces. The simulations can reveal the structure of the solvent shell around the this compound molecule and calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Predictive Modeling of Spectroscopic Signatures of Deuterated Species

A primary application of computational chemistry is the prediction of spectroscopic data, which is vital for identifying and characterizing molecules. For this compound, this is particularly important as its spectroscopic signatures are the basis for its use as an internal standard in analytical methods.

Predictive modeling of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding tensors for each nucleus. researchgate.net DFT methods are commonly used for this purpose. The chemical shift of a nucleus is determined by its local electronic environment. For ¹H NMR, the signals for the phenyl protons in the non-deuterated compound would disappear and be replaced by the characteristic signals of deuterium in ²H NMR. The chemical shifts of the remaining protons, such as those on the methyl group, are predicted to be only slightly altered by the deuteration of the phenyl ring, a secondary isotope effect.

For ¹³C NMR, the carbons directly bonded to deuterium (C-D) will experience a few notable effects. The resonance of these carbons will be split into a multiplet due to one-bond coupling to deuterium (which has a nuclear spin I=1). Additionally, a small isotopic shift (typically upfield) on the ¹³C chemical shifts of the deuterated carbons is expected compared to their non-deuterated counterparts.

As discussed in section 7.1.1, the prediction of IR spectra is based on the calculation of vibrational frequencies and their intensities. The shift of C-H stretching and bending vibrations to their C-D counterparts is the most dramatic and predictable feature. These computational predictions are invaluable for confirming the identity and purity of synthesized this compound. diva-portal.org

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) and Isotope Effects for this compound (Note: This is an illustrative table based on general principles of NMR spectroscopy and isotopic effects. Δδ represents the predicted upfield shift upon deuteration.)

Carbon AtomN-Nitroso-N-methylaniline (Experimental, ppm)This compound (Predicted, ppm)Isotope Shift (Δδ, ppm)
C-N (ipso)~147~146.8~ -0.2
C-ortho~120~119.8 (split by D)~ -0.2
C-meta~129~128.9 (split by D)~ -0.1
C-para~125~124.9 (split by D)~ -0.1
N-CH₃~38~38< -0.05

Emerging Research Frontiers and Future Trajectories for N Nitroso N Methylaniline D5 Research

Innovations in Deuterated Analogue Synthesis and Application beyond Current Paradigms

The synthesis of deuterated compounds, including N-Nitroso-N-methylaniline-d5, is a cornerstone of its utility. While specific synthesis routes for this exact molecule are proprietary, innovations in the broader field of deuteration are applicable. Modern methods are moving beyond traditional batch systems, which can be reliant on expensive reagents. For instance, the synthesis of related compounds like aniline-d5 (B30001) has been achieved using cost-effective and scalable iron-catalyzed heterogeneous deuteration strategies. These processes can use D₂O as the deuterium (B1214612) source and have been demonstrated at kilogram scales in continuous flow reactors, achieving high levels of deuterium incorporation.

The application of this compound is expanding beyond its primary role as a simple internal standard. Its use is becoming more nuanced, serving as a probe in complex systems to understand reaction kinetics and environmental fate. The stability of the deuterium label ensures that the compound's chemical behavior is nearly identical to its non-deuterated counterpart, allowing for precise tracking without significantly altering the system under study. simsonpharma.com

Integration with Multi-Dimensional Analytical Platforms for Enhanced Characterization and Discovery

This compound is crucial for the development and validation of sophisticated analytical methods. veeprho.comaquigenbio.com It is frequently employed as an internal standard in chromatographic techniques, particularly Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the analysis of nitrosamine (B1359907) impurities in pharmaceutical products. veeprho.comrestek.com

In these multi-dimensional platforms, the deuterated standard is added to a sample at a known concentration. Because it co-elutes with the non-deuterated target analyte but has a different mass-to-charge ratio, it allows for accurate quantification by correcting for any analyte loss during sample preparation or variations in instrument response. This is essential for meeting the stringent safety limits for nitroso impurities set by regulatory bodies like the FDA and EMA. veeprho.com The use of this compound helps establish detection limits and ensures the quality control of pharmaceutical batches. veeprho.com

Table 1: Properties of this compound
PropertyValueSource
CAS Number1821341-18-7 veeprho.comnaarini.combiosynth.comlgcstandards.com
Molecular FormulaC₇H₃D₅N₂O simsonpharma.comnaarini.com
Molecular Weight141.18 g/mol nih.govsimsonpharma.com
IUPAC NameN-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)nitrous amide nih.gov
SynonymsN-Methyl-N-nitrosoaniline-d5, Phenylmethylnitrosamine-d5 nih.govveeprho.comlgcstandards.com
AppearanceLight Yellow to Yellow Oil naarini.com

Novel Mechanistic Insights into Complex Chemical Transformations Leveraging Deuterium Labeling

The true power of isotopic labeling is demonstrated in its ability to unravel complex reaction mechanisms. A recent study on the rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols provides a compelling example of this compound's utility. frontiersin.org

In this research, scientists sought to understand the sequence of bond-breaking and bond-forming events. frontiersin.org They conducted a parallel kinetic isotope effect (KIE) experiment, comparing the reaction rates of the normal N-Nitroso-N-methylaniline (1a) and its deuterated analogue, this compound (D5-1a). frontiersin.org The results showed a KIE value (kH/kD) of 4.1. frontiersin.org A significant KIE value greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step of the reaction. This finding provided strong evidence that the C-H bond activation step is the slowest, and therefore the rate-limiting, part of the catalytic cycle. frontiersin.org Furthermore, H/D exchange experiments confirmed that this C-H activation step was reversible. frontiersin.org

Table 2: Research Findings from Deuterium Labeling Study
ExperimentObservationConclusionSource
H/D Exchange37% deuterium incorporation at the ortho positions of the starting material.The C-H activation step is reversible. frontiersin.org
Kinetic Isotope Effect (KIE)kH/kD = 4.1The C-H bond activation is the rate-determining step of the reaction. frontiersin.org

Advanced Methodological Development for Trace Contaminant Analysis and Environmental Monitoring

The detection of trace-level contaminants is a critical challenge in both pharmaceutical quality control and environmental science. N-nitrosamines are a class of compounds that are considered potential human carcinogens, and their presence, even at low levels, is a significant concern. ca.gov

Advanced analytical methods are required to detect and quantify these compounds reliably. This compound serves as an indispensable reference material for developing these methods. aquigenbio.comlgcstandards.com By using it as an internal standard, analysts can develop highly sensitive and robust methods for GC-MS or LC-MS to monitor for trace levels of N-Nitroso-N-methylaniline and related impurities. restek.com This ensures that pharmaceutical products are safe for consumption and provides a tool for monitoring the presence of such contaminants in environmental samples like water and soil. Its use is essential for method validation, quality control (QC) applications, and in regulatory submissions for new drugs. veeprho.comaquigenbio.com

Untapped Applications in Isotopic Labeling Studies and Chemical Biology Research

While currently established in analytical chemistry, the potential of this compound in chemical biology and toxicology research remains largely untapped. The non-deuterated parent compound, N-Nitroso-N-methylaniline, is known to be a carcinogen and can form DNA adducts, which are critical events in the initiation of cancer. ca.gov

This compound is an ideal tool for investigating the precise mechanisms of such processes. Researchers could use the deuterated compound as a tracer in cell cultures or animal models to study its metabolic fate. By tracking the deuterated label, scientists can identify the specific metabolites formed and the exact nature of the DNA adducts created. This approach allows for the unambiguous differentiation of adducts arising from the administered compound versus those from other sources, providing clearer insights into the pathways of nitrosamine-induced carcinogenesis. Such studies would be invaluable for understanding the risks associated with nitrosamine exposure and for developing potential preventative strategies.

Q & A

Basic: How is N-Nitroso-N-methylaniline-d5 synthesized and characterized for research use?

This compound is typically synthesized via nitrosation of deuterated precursors, such as N-methylaniline-d5, using nitrosating agents (e.g., sodium nitrite under acidic conditions). The deuterium labeling ensures isotopic purity, critical for traceability in metabolic or environmental studies. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions, mass spectrometry (MS) to verify molecular weight (275.4 g/mol, C₁₆H₁₃D₅N₂O₂), and liquid chromatography (LC) for purity assessment (>95% by area normalization). Stability is ensured by storage at room temperature in light-protected containers to prevent photodegradation .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

For quantification in biological or environmental samples, LC-MS/MS with isotope dilution is preferred. The deuterated structure serves as an internal standard to correct for matrix effects and ionization efficiency. Method validation follows ICH M7 guidelines, including parameters like linearity (1–100 ng/mL), precision (RSD <15%), and recovery (80–120%). Calibration curves using deuterated analogs minimize interference from non-deuterated contaminants .

Advanced: How do researchers resolve contradictions in metabolic pathway data for this compound?

Conflicting metabolic data (e.g., α-hydroxylation vs. denitrosation) are addressed using isotopic labeling (e.g., ¹⁵N or ²H) and gas chromatography-mass spectrometry (GC-MS) to track metabolic byproducts. For example, a study using ¹⁵N-labeled N-nitrosamines revealed that only 19% of N-Nitroso-N-methylaniline undergoes α-hydroxylation in rat liver homogenates, contrasting with prior claims. Discrepancies arise from variations in in vitro conditions (e.g., pH, cofactors) or interference from semicarbazide, which artificially elevates formaldehyde levels. Cross-validation with multiple endpoints (e.g., ¹⁵N₂ gas evolution) is critical .

Advanced: What strategies are employed to validate trace-level detection of this compound in pharmaceuticals?

Validation aligns with EMA and ICH Q2(R1) requirements:

  • Specificity : Confirm no interference from structurally similar nitrosamines (e.g., NDMA) using high-resolution MS.
  • Limit of detection (LOD) : Typically 0.1–1 ppb via LC-MS/MS with multiple reaction monitoring (MRM).
  • Robustness : Test pH, column temperature, and mobile phase variability.
  • Data analysis : Use software capable of applying mathematical corrections (e.g., baseline subtraction, signal-to-noise ratio ≥3:1) and cross-referencing NEMSIS-compliant data fields for regulatory audits .

Advanced: How is isotopic purity (≥99 atom% D) maintained during stability studies of this compound?

Stability under storage conditions (ambient temperature, darkness) is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Deuterium loss is monitored using NMR isotope integration and isotope ratio MS (IRMS) . For example, deuterium at the phenyl-d₅ group (SMILES: C1=C([²H])C([²H])=C([²H])C([²H])=C1[²H]) must remain ≥99 atom% D; deviations >1% necessitate reformulation or improved storage protocols .

Advanced: What in vitro models best replicate the metabolic activation of this compound?

Primary hepatocyte co-cultures (rat/human) supplemented with NADPH are optimal for studying cytochrome P450-mediated α-hydroxylation. Metabolic flux is quantified via ¹H-NMR or LC-HRMS to detect deuterium-retaining metabolites (e.g., methylaniline-d5). Comparisons with non-deuterated analogs clarify isotope effects on reaction kinetics. Data contradictions are mitigated by normalizing to protein content (e.g., Folin-Ciocalteu assay) to account for cellular variability .

Advanced: How do regulatory guidelines inform risk assessment for this compound in drug development?

Per ICH M7 , the compound is classified as a Class 1 mutagen due to structural analogy to known carcinogens (e.g., NDMA). Control strategies include:

  • Threshold of toxicological concern (TTC) : Limit intake to <1.5 μg/day.
  • Formation pathway inhibition : Add antioxidants (e.g., ascorbate) during synthesis to block nitrosation.
  • Batch testing : Use LC-MS/MS to enforce a 0.03 ppm specification in active pharmaceutical ingredients (APIs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.